Coronarin A

Descripción

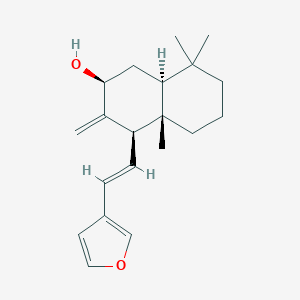

structure in first source

Propiedades

IUPAC Name |

(2S,4R,4aS,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-14-16(7-6-15-8-11-22-13-15)20(4)10-5-9-19(2,3)18(20)12-17(14)21/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3/b7-6+/t16-,17-,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCBUXSXDFNUAG-UDMCIFMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC(C(=C)C2C=CC3=COC=C3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1C[C@@H](C(=C)[C@@H]2/C=C/C3=COC=C3)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Coronarin A: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: The intricate world of natural products continues to be a vital source of novel therapeutic agents. Among these, the labdane diterpenoid Coronarin A, derived from the rhizomes of the Zingiberaceae family, has garnered significant attention for its potent anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, detailed isolation protocols, and its mechanisms of action involving key cellular signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to advance the study and potential therapeutic application of this promising bioactive compound.

Natural Sources of this compound

This compound is a naturally occurring chemical compound predominantly isolated from the rhizomes of plants belonging to the Hedychium genus within the Zingiberaceae family.[1][2] Commonly known as white ginger lily, Hedychium coronarium is a primary source of this labdane diterpenoid.[1][2] Additionally, this compound and its analogues, such as Coronarin D and E, have been successfully isolated from Hedychium flavescence and Hedychium gardnerianum.[3] The concentration and yield of this compound can vary depending on the specific species, geographical location, and the extraction solvent used.

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction and chromatographic separation. The following protocol is a synthesized methodology based on established procedures.

Experimental Protocol: Isolation of this compound from Hedychium coronarium Rhizomes

2.1.1. Plant Material Collection and Preparation:

-

Fresh rhizomes of Hedychium coronarium are collected, thoroughly washed with water to remove any soil and debris, and then cut into thin slices.

-

The slices are shade-dried for a period of seven days to reduce moisture content.

-

The dried rhizome slices are then pulverized into a fine powder using a mechanical grinder.

2.1.2. Solvent Extraction:

-

A Soxhlet apparatus is utilized for the exhaustive extraction of the powdered rhizome material.

-

Hexane is a commonly employed solvent for this process.[3] For example, 520 g of powdered rhizome can be extracted with 700 mL of hexane in three batches, with each extraction cycle lasting for 24 hours.[3]

-

Following extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield a crude hexane extract. From 520 g of powdered rhizomes, a yield of approximately 19.5 g of crude extract can be expected.[3]

2.1.3. Chromatographic Purification:

-

The crude extract is subjected to column chromatography for the separation of its constituents.

-

Silica gel (100-200 mesh) is used as the stationary phase.

-

The column is eluted with a gradient of solvents with increasing polarity, typically starting with 100% hexane and gradually introducing ethyl acetate (Hexane:EtOAc).[3]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Fractions showing the presence of the desired compound are pooled, and the solvent is evaporated to yield purified this compound.

2.1.4. Structural Elucidation:

-

The structure and purity of the isolated this compound are confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.

-

Extraction Yield Data

The choice of solvent significantly impacts the extraction yield of phytochemicals from Hedychium coronarium rhizomes.

| Solvent | Extraction Yield (%) | Reference |

| Methanol | 8.21 ± 0.11 | [4] |

| Ethanol | 7.14 | [5] |

| Acetone | Not Specified | [4] |

| Chloroform | Not Specified | [4] |

| Hexane | 2.62 ± 0.08 | [4] |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-cancer effects being the most extensively studied. These activities are attributed to its ability to modulate specific cellular signaling pathways, primarily the NF-κB and mTORC1/S6K1 pathways.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical mediator of inflammatory responses, cell survival, and proliferation.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Coronarin compounds, such as the closely related Coronarin D, have been shown to inhibit the NF-κB pathway by preventing the activation of IκBα kinase, which in turn suppresses the phosphorylation and degradation of IκBα.[1] This ultimately blocks the nuclear translocation of the p65 subunit.[1]

References

- 1. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hedychium coronarium extract arrests cell cycle progression, induces apoptosis, and impairs migration and invasion in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Coronarin A: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Discovery, Synthesis, Mechanism of Action, and Therapeutic Potential of a Promising Natural Diterpenoid

Executive Summary

Coronarin A, a labdane-type diterpenoid isolated from the rhizomes of the Zingiberaceae family, notably Hedychium coronarium and Hedychium gardnerianum, has emerged as a molecule of significant interest in the field of drug discovery.[1] This natural product has demonstrated a compelling range of biological activities, including anti-inflammatory, anticancer, and anti-hyperglycemic effects. Its multifaceted mechanism of action, primarily involving the modulation of key cellular signaling pathways such as mTORC1/S6K1 and NF-κB, underscores its therapeutic potential for a variety of disease states. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological characterization of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to aid researchers and drug development professionals in their exploration of this promising compound.

Discovery and History

This compound is a naturally occurring compound belonging to the labdane diterpenoid class of phytochemicals.[2] It was first identified as a constituent of the rhizomes of Hedychium coronarium, a plant species commonly known as the white ginger lily.[2] Subsequent phytochemical investigations have also reported its presence in other Hedychium species, such as Hedychium gardnerianum.[1] The traditional use of plants from the Zingiberaceae family in folk medicine for treating inflammatory conditions hinted at the presence of bioactive molecules, leading to the isolation and structural elucidation of this compound and its congeners.

Chemical Structure and Properties

The chemical structure of this compound has been elucidated through spectroscopic techniques. Its molecular formula is C₂₀H₂₈O₂, with a corresponding molecular weight of 300.4 g/mol .[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₂ | [1][3] |

| Molecular Weight | 300.4 g/mol | [1][3] |

| IUPAC Name | (2S,4R,4aS,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ol | [3] |

| CAS Number | 119188-33-9 | [2] |

Biological Activities and Therapeutic Potential

This compound has been shown to possess a range of pharmacological activities that suggest its potential as a therapeutic agent for several diseases.

Anti-inflammatory Activity

Anticancer Activity

The anticancer potential of this compound and its derivatives has been investigated against various cancer cell lines. While specific IC50 values for this compound are not extensively reported, derivatives of the structurally similar yunnanthis compound have shown significant cytotoxicity. For example, some derivatives exhibited IC50 values in the low micromolar range against A-549 (lung cancer), SMMC-7721 (hepatocellular carcinoma), MCF-7 (breast cancer), and SW480 (colon cancer) cell lines.[5] The related compound, Coronarin D, has been shown to suppress the viability of nasopharyngeal carcinoma cells in a concentration- and time-dependent manner.[6]

Table 2: Cytotoxicity of Yunnanthis compound Derivatives (IC50 in µM)

| Compound | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW480 |

| B2 | 3.17 | 2.38 | 2.56 | 4.06 | 3.34 |

| B3 | 3.0 | 2.15 | 1.72 | 3.17 | 3.49 |

| B4 | 3.08 | 2.22 | 2.12 | 3.24 | 3.39 |

| Cisplatin | - | - | >B3 | >B3 | >B3 |

Data extracted from a study on yunnanthis compound derivatives, which are structurally similar to this compound.[5]

Anti-hyperglycemic Activity

This compound has demonstrated significant anti-hyperglycemic effects in both in vitro and in vivo models. It has been shown to stimulate glycogen synthesis and inhibit gluconeogenesis in rat primary hepatocytes. In a study using a diabetic mouse model, chronic administration of this compound led to a significant reduction in blood glucose levels.

Mechanism of Action: Key Signaling Pathways

The biological activities of this compound are attributed to its ability to modulate several key intracellular signaling pathways.

Inhibition of the mTORC1/S6K1 Pathway

A primary mechanism of action for this compound is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) and its downstream effector, S6 kinase 1 (S6K1). This inhibition leads to an increase in insulin receptor substrate 1 (IRS1) activity, which in turn enhances glucose uptake and glycogen synthesis.

Caption: this compound inhibits the mTORC1/S6K1 pathway.

Downregulation of the NF-κB Pathway

The related compound, Coronarin D, has been shown to be a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. It inhibits both constitutive and inducible NF-κB activation, which is a key mediator of inflammation, apoptosis, and cell survival. This inhibition is achieved by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.

References

- 1. EURL ECVAM Genotoxicity and Carcinogenicity Database of Substances Eliciting Negative Results in the Ames Test: Construction of the Database - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. This compound | C20H28O2 | CID 24851535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Coronarin A: A Technical Guide for Researchers

Introduction: Coronarin A is a labdane diterpenoid, a natural compound isolated from the rhizomes of plants in the Zingiberaceae family, such as Hedychium coronarium and Hedychium gardnerianum.[1] While related compounds like Coronarin D have been extensively studied for their anti-inflammatory and anti-cancer properties, this compound has emerged as a molecule with distinct and potent biological activities, particularly in the realm of metabolic regulation. This technical guide provides a comprehensive overview of the known biological activities of this compound, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental protocols to aid in future research and drug development.

Anti-hyperglycemic and Metabolic Activity

The most well-documented activity of this compound is its significant role in regulating glucose homeostasis. It simultaneously promotes hepatic glycogen synthesis and suppresses hepatic gluconeogenesis, making it a promising candidate for the treatment of type 2 diabetes mellitus (T2DM).[1][2]

Mechanism of Action: Inhibition of mTORC1/S6K1 Signaling

This compound exerts its dual effects on glucose metabolism through a novel mechanism involving the inhibition of the mTORC1/S6K1 signaling pathway.[1][2] The mammalian target of rapamycin complex 1 (mTORC1) and its downstream target, S6 kinase 1 (S6K1), are known to induce negative feedback on insulin signaling by promoting the inhibitory serine phosphorylation of Insulin Receptor Substrate 1 (IRS1).[1]

By inhibiting mTORC1 and S6K1, this compound prevents this negative feedback, leading to a decrease in the inhibitory serine phosphorylation of IRS1 and a subsequent increase in its activating tyrosine phosphorylation.[1][2][3] This enhanced IRS1 activity triggers two critical downstream signaling cascades:

-

PI3K/Akt/GSK3β Pathway Activation: Activated IRS1 stimulates the PI3K/Akt pathway. Akt (Protein Kinase B) then phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β), a key enzyme that normally inhibits glycogen synthase. The inactivation of GSK3β allows glycogen synthase to become active, thereby promoting the synthesis and storage of glycogen in hepatocytes.[1]

-

ERK/Wnt/β-catenin Pathway Activation: Simultaneously, activated IRS1 enhances the ERK/Wnt/β-catenin signaling pathway. This leads to the suppression of gluconeogenesis, the process of producing glucose from non-carbohydrate sources.[1]

In vivo studies using diabetic ob/ob mice have confirmed this mechanism. Chronic administration of this compound significantly reduced blood glucose levels and improved glucose tolerance, which was accompanied by the inhibition of hepatic mTOR/S6K1 signaling and the activation of the PI3K/Akt/GSK3β and ERK/Wnt/β-catenin pathways.[1][2]

Anti-proliferative and Anti-cancer Activity

The cytotoxic and anti-proliferative effects of this compound have been investigated, though the evidence is less extensive compared to its metabolic activities. It has been shown to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), suggesting potential anti-angiogenic properties.[4] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[5]

Studies evaluating this compound against various cancer cell lines have yielded mixed results. One study reported that this compound did not exhibit significant cytotoxic activity (IC₅₀ > 22 μM) against A549 (lung), HCT-116 (colon), Bxpc-3 (pancreas), and MCF-7 (breast) cancer cells, whereas the related compound Coronarin K showed potent activity against the A549 cell line.[6] However, other reports mention that this compound possesses cytotoxic properties against tumor cells, and derivatives of the related Yunnanthis compound have shown significant cytotoxicity, implying that the core labdane structure is a valuable scaffold for developing anti-cancer agents.[4][7]

Anti-inflammatory Activity

This compound is reported to possess anti-inflammatory activity.[3] The transcription factor nuclear factor-kappaB (NF-κB) is a master regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory compounds.[8][9] While the detailed mechanism of NF-κB inhibition has been thoroughly described for the closely related analogue Coronarin D,[10] specific studies detailing this pathway for this compound are less common. Given the structural similarity, it is plausible that this compound may also modulate NF-κB signaling, but further dedicated research is required to confirm the precise mechanism.

Quantitative Data Summary

The biological effects of this compound have been quantified in various experimental models. The data is summarized in the tables below for easy comparison.

Table 1: Anti-hyperglycemic Activity of this compound

| Assay/Model System | Concentration/Dose | Result | Reference |

|---|---|---|---|

| Primary Rat Hepatocytes | 3, 10 µM | Dose-dependently stimulated glycogen synthesis. | [1] |

| Primary Rat Hepatocytes | 10, 30 µM | Decreased phosphorylation of mTOR and S6K1. | [1][2] |

| Diabetic ob/ob Mice | 100 mg/kg (p.o.) | Caused a 65.3% decrease in mTOR phosphorylation in the liver. | [1] |

| Diabetic ob/ob Mice | 100 mg/kg (p.o.) | Decreased serine phosphorylation of IRS1 (Ser1101) by 49.0%. | [1] |

| Diabetic ob/ob Mice | 30 or 100 mg/kg | Significantly reduced non-fasting and fasting blood glucose levels. |[3] |

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| A549 | Lung | > 22 | [6] |

| HCT-116 | Colon | > 22 | [6] |

| Bxpc-3 | Pancreas | > 22 | [6] |

| MCF-7 | Breast | > 22 |[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activity.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 0.5 × 10⁵ cells/mL and allow them to adhere overnight.[11]

-

Compound Treatment: The following day, replace the medium with fresh medium containing increasing concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO₂ incubator.[11]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11]

-

Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[11]

-

Data Acquisition: Measure the optical density (absorbance) using a microplate reader at a test wavelength of 490 nm or 570 nm.[6][11]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined using non-linear regression analysis.

Protocol 2: Hepatic Glycogen Synthesis Assay

This assay quantifies the ability of a compound to stimulate glycogen storage in primary hepatocytes.

Methodology:

-

Hepatocyte Isolation and Culture: Isolate primary hepatocytes from rats and culture them according to established protocols.[1]

-

Treatment: After an initial culture period, treat the hepatocytes with various concentrations of this compound (e.g., 3, 10, 30 µM), a positive control (e.g., 100 nM insulin), and a vehicle control for 2-5 hours.[1][12]

-

Cell Lysis: Wash the cells with PBS and lyse them. For glycogen measurement, boil the lysate to inactivate enzymes.[13]

-

Glycogen Hydrolysis: Incubate the supernatant from the cell lysate with a hydrolysis enzyme mix containing glucoamylase to break down glycogen into glucose.[13]

-

Glucose Quantification: Measure the total glucose concentration in the hydrolyzed samples using a commercial glucose oxidase-based assay kit, which produces a colorimetric or fluorescent signal.[13]

-

Normalization: In a parallel sample of the lysate (before hydrolysis), measure the total protein content using an assay like the BCA assay. Normalize the amount of glycogen to the total protein content for each sample.[13]

Protocol 3: HUVEC Proliferation Assay

This assay measures the effect of a compound on the proliferation of endothelial cells, a key step in angiogenesis.

Methodology:

-

Cell Seeding: Seed HUVECs at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to attach overnight.[14][15][16]

-

Starvation (Optional): To study the effect on growth factor-induced proliferation, starve the cells in a low-serum (e.g., 0.1% FCS) medium for several hours or overnight.[14]

-

Treatment: Treat the cells with various concentrations of this compound in the presence or absence of an angiogenic stimulus like Vascular Endothelial Growth Factor (VEGF).[5]

-

Incubation: Incubate the plates for 24 to 72 hours.[16]

-

Quantification: Assess cell proliferation. This can be done using the MTT assay as described in Protocol 5.1, or with other methods like the CyQUANT assay, which measures cellular DNA content.[14]

-

Analysis: Determine the inhibitory effect of this compound on HUVEC proliferation relative to the control wells.

Conclusion

This compound is a bioactive labdane diterpene with significant therapeutic potential, particularly as an anti-hyperglycemic agent. Its well-defined mechanism of action, centered on the inhibition of the mTORC1/S6K1 pathway to enhance insulin signaling, provides a strong foundation for its development as a treatment for type 2 diabetes. While its anti-proliferative, anti-angiogenic, and anti-inflammatory activities are also reported, they require further investigation to fully elucidate their mechanisms and potency relative to other Coronarin analogues. The data and protocols presented in this guide offer a comprehensive resource for researchers to build upon the existing knowledge and further explore the promising biological activities of this compound.

References

- 1. This compound modulated hepatic glycogen synthesis and gluconeogenesis via inhibiting mTORC1/S6K1 signaling and ameliorated glucose homeostasis of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound modulated hepatic glycogen synthesis and gluconeogenesis via inhibiting mTORC1/S6K1 signaling and ameliorated glucose homeostasis of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | mTORC1/S6K1抑制剂 | MCE [medchemexpress.cn]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The Anti-Angiogenic and Anti-Proliferative Activity of Methyl Hydroxychalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. frontiersin.org [frontiersin.org]

- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mouselivercells.com [mouselivercells.com]

- 13. Biochemical Titration of Glycogen In vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. researchgate.net [researchgate.net]

- 16. The antiangiogenic activities of ethanolic crude extracts of four Salvia species - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Coronarin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coronarin A, a labdane diterpenoid isolated from the rhizome of Hedychium coronarium, has emerged as a promising natural compound with a diverse range of biological activities. In vitro studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and metabolic regulatory agent. This document provides a comprehensive overview of the in vitro effects of this compound, with a focus on its molecular mechanisms of action, effects on various cell types, and the signaling pathways it modulates. Quantitative data are summarized in tabular format for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.

Cytotoxic and Anti-proliferative Effects

This compound has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. These effects are often dose-dependent and are mediated through the induction of apoptosis and cell cycle arrest.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and related compounds in different cancer cell lines.

| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| Coronarin K | A-549 (Lung Cancer) | MTT | 48 | 13.49 | [1][2][3] |

| Coronarin K | HCT-116 (Colon Cancer) | MTT | 48 | 26.03 | [2] |

| Hedychium coronarium ethanol extract (containing Coronarin D) | HeLa (Cervical Cancer) | MTT | 24 | 17.18 ± 0.46 (µg/mL) | [4] |

| Hedychium coronarium ethanol extract (containing Coronarin D) | HeLa (Cervical Cancer) | MTT | 48 | 15.32 ± 0.68 (µg/mL) | [4] |

| Hedychium coronarium ethanol extract (containing Coronarin D) | HeLa (Cervical Cancer) | MTT | 72 | 12.57 ± 0.32 (µg/mL) | [4] |

Molecular Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways involved in cell survival, proliferation, inflammation, and metabolism.

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway.[5] This inhibition is a key mechanism underlying its anti-inflammatory and anti-cancer properties.

Modulation of mTOR/S6K1 and PI3K/Akt/GSK3β Signaling

This compound has been found to influence metabolic pathways, particularly in the context of glucose homeostasis. It inhibits the mTORC1/S6K1 pathway, which in turn increases the activity of Insulin Receptor Substrate 1 (IRS1).[6][7] This leads to the activation of the PI3K/Akt/GSK3β signaling cascade, stimulating glycogen synthesis.[6][7]

Induction of Apoptosis and Cell Cycle Arrest

A significant component of this compound's anti-cancer activity is its ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. Studies on the related compound Coronarin D have shown that it can induce G2/M phase cell cycle arrest and apoptosis in nasopharyngeal carcinoma cells.[8] This is often accompanied by an increase in the sub-G1 cell population, which is indicative of apoptotic cells.[8] The induction of apoptosis is further confirmed by the cleavage of caspases-3, -8, -9, and PARP.[8]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's in vitro effects.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 3 x 10^4 cells/mL (100 µL/well) and incubated for 24 hours.[9]

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0.79, 7.9, 78.5, and 785.0 µM) and incubated for 48 hours.[9] A positive control, such as doxorubicin, is used.[9]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Cells are seeded in 6-well plates (1.5 x 10^5 cells/well) and incubated for 24 hours before being treated with different concentrations of this compound for 24 hours.[4][10]

-

Cell Fixation: Cells are harvested, washed with cold PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.[4][10]

-

RNAse Treatment and Staining: Fixed cells are washed with PBS and resuspended in a solution containing RNase A (100 µg/mL) for 30 minutes at 37°C.[4][10] Propidium Iodide (PI) (50 µg/mL) is then added for 30 minutes in the dark.[4][10]

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis: After treatment with this compound, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., cleaved caspases, PARP, p-ERK, total ERK) overnight at 4°C.[9]

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the bands is quantified using densitometry software, and the expression of target proteins is normalized to a loading control such as β-actin.[8]

Conclusion

The in vitro evidence strongly suggests that this compound is a multifaceted bioactive compound with significant potential for further investigation and development. Its ability to modulate key signaling pathways involved in cancer progression, inflammation, and metabolism makes it an attractive candidate for the development of novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hedychium coronarium extract arrests cell cycle progression, induces apoptosis, and impairs migration and invasion in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 119188-33-9 | UEA18833 | Biosynth [biosynth.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound modulated hepatic glycogen synthesis and gluconeogenesis via inhibiting mTORC1/S6K1 signaling and ameliorated glucose homeostasis of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. dovepress.com [dovepress.com]

The Architecture of Coronarin A Biosynthesis in Hedychium coronarium: A Technical Guide for Researchers

For Immediate Release

[CITY, STATE, November 10, 2025] – This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the biosynthesis of Coronarin A, a labdane diterpenoid of significant pharmacological interest from the rhizomes of Hedychium coronarium (white ginger lily). While the complete biosynthetic pathway of this compound remains to be fully elucidated, this document synthesizes current knowledge on labdane diterpenoid biosynthesis and relevant genetic insights from Hedychium and related species to propose a putative pathway and detail the experimental protocols necessary for its validation.

Introduction

This compound, a complex labdane diterpenoid, has garnered attention for its diverse biological activities. Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering and for the discovery of novel related compounds. This guide outlines the proposed biosynthetic route, from primary metabolites to the final complex structure, and provides detailed methodologies for the key experiments required to identify and characterize the enzymes involved.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to follow the conserved pathway of labdane-related diterpenoids in plants. This pathway originates from the methylerythritol phosphate (MEP) pathway in the plastids, which supplies the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Diagram of the Proposed Biosynthetic Pathway of this compound:

Caption: Proposed biosynthetic pathway of this compound in Hedychium coronarium.

The key steps in the proposed pathway are:

-

Formation of Geranylgeranyl Pyrophosphate (GGPP): IPP and DMAPP are converted to the C20 precursor, GGPP, by the enzyme GGPP synthase (GGPPS).

-

Cyclization to Labdane Skeleton: A class II diterpene synthase (diTPS) catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate. Subsequently, a class I diTPS is proposed to convert the CPP intermediate into the foundational labdane diterpene scaffold.

-

Furan Ring Formation: A crucial step in this compound biosynthesis is the formation of the furan ring. Based on studies of furanoditerpenoid biosynthesis in other plant species, this is likely catalyzed by a cytochrome P450 monooxygenase (CYP450), potentially from the CYP71 or CYP76 families. These enzymes can catalyze oxidative cyclization to form the furan moiety.[1][2][3][4]

-

Tailoring Reactions: The final structure of this compound is likely achieved through additional tailoring reactions, such as hydroxylations, catalyzed by other CYP450s or other enzyme classes.

Quantitative Data

Currently, there is limited quantitative data available specifically for the biosynthesis of this compound. However, a study on the production of the related compound, Coronarin D, in tissue-cultured Hedychium coronarium provides valuable insights.

| Compound | Plant Material | Treatment | Yield (% dry weight) | Analytical Method | Reference |

| Coronarin D | In vitro propagated rhizomes | Optimized growth regulators | 3.51 | HPTLC | [5] |

| Coronarin D | Mother plant rhizome (control) | - | 2.35 | HPTLC | [5] |

This data suggests that the biosynthesis of labdane diterpenoids in Hedychium coronarium can be influenced by culture conditions and that in vitro systems could be a viable platform for production and further study.

Experimental Protocols

To fully elucidate the biosynthetic pathway of this compound, a series of key experiments are required. The following protocols are adapted from established methodologies for the study of terpenoid biosynthesis.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate diterpene synthase (diTPS) and cytochrome P450 (CYP450) genes involved in this compound biosynthesis from the rhizomes of Hedychium coronarium.

Workflow Diagram:

Caption: Workflow for identifying candidate genes for this compound biosynthesis.

Methodology:

-

RNA Extraction: Extract total RNA from the rhizomes of Hedychium coronarium using a suitable plant RNA extraction kit, followed by DNase treatment to remove any contaminating genomic DNA.

-

Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina platform). A transcriptome analysis of H. coronarium flowers, leaves, and rhizomes has been previously reported and can serve as a reference.[6]

-

De Novo Assembly and Annotation: Assemble the sequencing reads into a de novo transcriptome. Annotate the assembled unigenes by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, Gene Ontology, and KEGG).

-

Candidate Gene Selection: Identify putative diTPS and CYP450 genes based on sequence homology to known plant terpene synthases and cytochrome P450s, particularly those from the CYP71 and CYP76 families known to be involved in furan ring formation.[1][2][3][4]

-

Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to validate the expression of candidate genes in rhizome tissues and correlate their expression levels with this compound accumulation.

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate diTPS and CYP450 genes through heterologous expression and in vitro enzyme assays.

Workflow Diagram:

Caption: Workflow for the functional characterization of candidate enzymes.

Methodology:

-

Gene Cloning and Expression: Clone the full-length coding sequences of candidate genes into suitable expression vectors for heterologous expression in E. coli or yeast.

-

Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

In Vitro Enzyme Assays:

-

diTPS Assay: Incubate the purified diTPS enzyme with GGPP in a suitable buffer. Extract the reaction products with an organic solvent (e.g., hexane).

-

CYP450 Assay: For CYP450s, a source of electrons is required, typically provided by a cytochrome P450 reductase (CPR). Co-express the candidate CYP450 with a CPR in yeast or use microsomes prepared from the expression host. Incubate with the labdane diterpene substrate produced by the diTPS assay.

-

-

Product Analysis: Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile compounds and by Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile compounds. Compare the mass spectra and retention times with authentic standards of this compound and potential intermediates.

In Planta Validation using Virus-Induced Gene Silencing (VIGS)

Objective: To confirm the in planta function of candidate genes by silencing their expression and observing the effect on this compound accumulation.

Workflow Diagram:

Caption: Workflow for in planta gene function validation using VIGS.

Methodology:

-

VIGS Construct Preparation: Clone fragments of the target genes into a suitable VIGS vector (e.g., based on Tobacco Rattle Virus).

-

Agroinfiltration: Introduce the VIGS constructs into Agrobacterium tumefaciens and infiltrate young Hedychium coronarium plants.

-

Metabolite Analysis: After a period of time to allow for gene silencing, extract metabolites from the rhizomes of silenced and control plants.

-

Quantification of this compound: Quantify the levels of this compound using High-Performance Liquid Chromatography (HPLC) or LC-MS. A significant reduction in this compound levels in silenced plants compared to controls would confirm the involvement of the target gene in its biosynthesis.

-

Confirmation of Silencing: Use qRT-PCR to confirm the downregulation of the target gene transcript in the silenced plants.

Signaling and Regulation

The biosynthesis of terpenoids in plants is tightly regulated by various factors, including developmental cues and environmental stimuli. In Hedychium coronarium, several R2R3-MYB transcription factors, such as HcMYB132, have been shown to regulate the biosynthesis of floral volatile terpenes.[7] It is plausible that similar transcription factors are involved in regulating the biosynthesis of diterpenoids like this compound in the rhizomes.

Diagram of a Putative Regulatory Network:

Caption: A putative regulatory network for this compound biosynthesis.

Further research, including yeast one-hybrid (Y1H) and transient expression assays, will be necessary to identify the specific transcription factors that bind to the promoters of this compound biosynthetic genes and regulate their expression.

Conclusion

This technical guide provides a roadmap for the complete elucidation of the this compound biosynthetic pathway in Hedychium coronarium. By leveraging existing knowledge of diterpenoid biosynthesis and employing the detailed experimental protocols outlined herein, researchers can identify and characterize the key enzymes involved. This will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the sustainable production of this valuable pharmacophore and the engineering of novel, high-value diterpenoids.

References

- 1. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP76BK1 orthologs catalyze furan and lactone ring formation in clerodane diterpenoids across the mint family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP76BK1 orthologs catalyze furan and lactone ring formation in clerodane diterpenoids across the mint family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Transcriptome profiling provides new insights into the formation of floral scent in Hedychium coronarium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Characterization of Hedychium coronarium J. Koenig MYB132 Confers the Potential Role in Floral Aroma Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of Coronarin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronarin A, a labdane diterpenoid isolated from the rhizomes of plants such as Hedychium coronarium (white ginger lily), is an emerging natural product with demonstrated biological activities.[1] While its structural analog, Coronarin D, has been more extensively studied for its anticancer properties, this compound is gaining attention for its distinct molecular interactions, particularly its role in modulating key cellular signaling pathways implicated in cancer. This technical guide provides a comprehensive overview of the current state of research on the anticancer activity of this compound, including its known mechanisms of action, quantitative data from cytotoxicity assays, and detailed experimental protocols. Due to the limited but growing body of research specifically on this compound's anticancer effects, data from studies on the closely related Coronarin D are also presented for comparative purposes and to illuminate potential avenues for future investigation.

Quantitative Data on Cytotoxicity

The direct cytotoxic effects of this compound on cancer cell lines are still being fully elucidated. However, its inhibitory activity on endothelial cell proliferation, a key process in tumor angiogenesis, has been quantified. For comparison, a selection of IC50 values for Coronarin D and Coronarin K against various cancer cell lines is also provided.

Table 1: Inhibitory Concentration (IC50) of this compound

| Compound | Cell Line | Assay Type | IC50 Value | Citation |

| This compound | HUVEC | MTT Assay | 4.22 µg/mL | [2] |

| HUVEC: Human Umbilical Vein Endothelial Cells |

Table 2: Inhibitory Concentration (IC50) of Coronarin D

| Compound | Cancer Type | Cell Line(s) | IC50 Value (µM) | Citation |

| Coronarin D | Glioblastoma | U-251 | Not specified, but potent suppression observed | [3][4] |

| Coronarin D | Nasopharyngeal | NPC-BM, NPC-039 | Effective at 2-8 µM | [5] |

| Coronarin D | Hepatocellular | Huh7, Sk-hep-1 | Not specified, but effective | [6] |

| Coronarin D | Oral Squamous Cell | 5FU-resistant cells | Not specified, but effective | [7] |

Table 3: Inhibitory Concentration (IC50) of Coronarin K

| Compound | Cancer Type | Cell Line | IC50 Value (µM) | Citation |

| Coronarin K | Lung | A-549 | 13.49 | [8] |

| Coronarin K | Colon | HCT-116 | 26.03 | [8] |

Mechanisms of Anticancer Activity

This compound's anticancer activity is understood to be mediated through the modulation of specific signaling pathways that are crucial for cancer cell proliferation, survival, and metabolism.

Inhibition of the mTORC1/S6K1 Signaling Pathway

The most well-documented mechanism of action for this compound is its inhibition of the mammalian target of rapamycin complex 1 (mTORC1) and its downstream effector, p70S6 kinase 1 (S6K1).[2][9][10] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism and is hyperactivated in many cancers.[11] By inhibiting mTORC1 and S6K1, this compound can disrupt the signaling cascade that leads to protein synthesis and cell growth. This inhibition leads to an increase in the activity of Insulin Receptor Substrate 1 (IRS1), which further impacts cellular metabolism.[9][10] While the primary research on this pathway was conducted in the context of diabetes, the central role of mTORC1 in cancer makes this a highly relevant anticancer mechanism.[9][10][11]

Figure 1. this compound inhibits the mTORC1/S6K1 pathway, leading to changes in IRS1 activity.

Downregulation of the NF-κB Pathway

There is evidence to suggest that this compound can downregulate the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a transcription factor that plays a pivotal role in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[12] By inhibiting NF-κB, this compound may suppress the expression of various pro-survival and pro-inflammatory genes that contribute to tumorigenesis. The detailed mechanism of NF-κB inhibition by this compound is an area for further research, but studies on Coronarin D have shown that it can inhibit IκBα kinase activation, which is a critical step in the activation of NF-κB.[12]

Figure 2. Putative mechanism of NF-κB inhibition by this compound.

Potential for ROS-Mediated Apoptosis and Cell Cycle Arrest (Inferred from Coronarin D)

Extensive research on Coronarin D has demonstrated its ability to induce cancer cell death through the generation of reactive oxygen species (ROS), leading to apoptosis and cell cycle arrest.[4][5][13] Coronarin D has been shown to cause cell cycle arrest at both the G1 and G2/M phases in different cancer cell lines.[4][5] This is often accompanied by the modulation of cell cycle regulatory proteins such as p21.[4] Furthermore, Coronarin D induces apoptosis through both intrinsic and extrinsic pathways, characterized by the loss of mitochondrial membrane potential and the activation of caspases.[6][13] The activation of MAPK signaling pathways, particularly JNK and p38, is also a key feature of Coronarin D-induced apoptosis.[5] Given the structural similarity, it is plausible that this compound may exert similar effects, although this requires experimental verification.

Figure 3. ROS-mediated apoptosis induced by Coronarin D, a potential mechanism for this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer activity of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or a vehicle control, typically DMSO). The cells are then incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Incubation: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Cell Lysis: Cells treated with this compound and control cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., p-mTOR, p-S6K1, NF-κB p65, cleaved caspase-3). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software, and protein expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptotic cells.

Cell Cycle Analysis:

-

Cell Preparation: Treated and control cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the intensity of the PI fluorescence.

Apoptosis Analysis (Annexin V/PI Staining):

-

Cell Preparation: Treated and control cells are harvested and washed with cold PBS.

-

Staining: The cells are resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Figure 4. General experimental workflow for assessing the anticancer activity of this compound.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated inhibitory effects on key oncogenic signaling pathways, particularly the mTORC1/S6K1 axis. While current research provides a solid foundation, further studies are required to fully delineate its anticancer potential. Future research should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Determining the IC50 values of this compound against a diverse panel of human cancer cell lines to identify sensitive cancer types.

-

Detailed Mechanistic Studies: Investigating the effects of this compound on ROS production, cell cycle progression, and the induction of apoptosis in cancer cells to see if it mirrors the activities of Coronarin D.

-

In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.

-

Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents to potentially enhance treatment efficacy and overcome drug resistance.

By addressing these research gaps, the scientific community can better understand the therapeutic utility of this compound and pave the way for its potential development as a novel anticancer agent.

References

- 1. This compound | 119188-33-9 | UEA18833 | Biosynth [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Modulating effect of Coronarin D in 5-fluorouracil resistance human oral cancer cell lines induced apoptosis and cell cycle arrest through JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | mTORC1/S6K1抑制剂 | MCE [medchemexpress.cn]

- 10. This compound modulated hepatic glycogen synthesis and gluconeogenesis via inhibiting mTORC1/S6K1 signaling and ameliorated glucose homeostasis of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Antimicrobial Spectrum of Coronarin A: A Technical Review

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the antimicrobial spectrum of Coronarin A. Extensive literature searches have revealed a significant gap in the scientific record regarding the specific antimicrobial properties of this compound. The preponderance of available research focuses on its structural analog, Coronarin D. Consequently, this document summarizes the well-documented antimicrobial activities of Coronarin D to provide a contextual framework for the potential, yet uninvestigated, properties of this compound. The methodologies and data presented herein are derived from studies on Coronarin D and are intended to serve as a comprehensive reference for future research into the antimicrobial potential of the broader coronarin family, including this compound.

Introduction

Coronarins are a class of labdane-type diterpenes isolated from the rhizomes of various plants in the Hedychium genus, commonly known as ginger lilies. While several coronarins have been identified, including this compound, B, C, D, E, and F, the bulk of antimicrobial research has concentrated on Coronarin D. This compound has demonstrated significant bioactivity, particularly against Gram-positive bacteria and certain fungi.[1][2][3] this compound, while noted for its potential in modulating cellular pathways such as NF-κB in the context of cancer research, remains largely uncharacterized with respect to its antimicrobial efficacy.[4] This guide will synthesize the existing knowledge on Coronarin D as a surrogate to inform potential future investigations into this compound.

Antibacterial Activity of Coronarin D

Coronarin D has been shown to possess notable antibacterial activity, primarily against Gram-positive bacteria.[1][2][3] It is largely inactive against Gram-negative bacteria.[1][2][3]

Quantitative Antibacterial Data for Coronarin D

The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) from various studies are summarized below.

| Gram-Positive Bacteria | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | 12.5 - 50 | 25 - 100 | [3][5][6][7] |

| Staphylococcus epidermidis | 12.5 | 25 | [3][6] |

| Bacillus cereus | 6.25 | 12.5 | [3] |

| Enterococcus faecalis | 50 | 100 | [3] |

| Methicillin-Susceptible S. aureus (MSSA) | 15.6 - 50 | 50 - 100 | [5] |

| Methicillin-Resistant S. aureus (MRSA) | 15.6 - 50 | 50 - 100 | [5] |

| Gram-Negative Bacteria | MIC (µg/mL) | Reference |

| Escherichia coli | >200 | [3] |

| Pseudomonas aeruginosa | >200 | [3] |

| Salmonella typhimurium | >200 | [3] |

Antifungal Activity of Coronarin D

Coronarin D has demonstrated weak to moderate activity against various fungal strains.[1][2][3]

Quantitative Antifungal Data for Coronarin D

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans | 25 - 2000 | 4000 | [3][8] |

| Candida albidus | 50 | 100 | [3] |

| Aspergillus niger | 100 | >200 | [3] |

| Aspergillus flavus | 200 | >200 | [3] |

| Penicillium sp. | 200 | >200 | [3] |

| Acremonium sp. | 200 | >200 | [3] |

Antiviral Activity

Currently, there is a lack of published data on the antiviral activity of this compound. Further research is required to investigate its potential in this area.

Mechanism of Action of Coronarin D

The precise mechanism of antimicrobial action for Coronarin D is not fully elucidated. However, studies suggest that it may involve the disruption of bacterial membrane integrity.[6] Molecular docking studies have indicated potential interactions between Coronarin D and bacterial membrane proteins.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the assessment of the antimicrobial activity of Coronarin D. These protocols can be adapted for the future study of this compound.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial activity of coronarin D and its synergistic potential with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the Antibacterial Mechanisms and Anti-biofilm Formation of Coronarin D against Staphylococcus Pathogens: A Molecular Docking Approach [jmchemsci.com]

- 4. Preparation and antibacterial activity of coronarin E derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 6. jmchemsci.com [jmchemsci.com]

- 7. Antimicrobial Activity of Coronarin D and Its Synergistic Potential with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Coronarin A and the NF-κB Inhibition Pathway: A Technical Guide

Disclaimer: This technical guide primarily details the inhibitory effects of Coronarin D , a close structural analog of Coronarin A, on the NF-κB signaling pathway. This is due to a greater availability of in-depth research, quantitative data, and detailed experimental protocols for Coronarin D in the current scientific literature. The information presented herein provides a comprehensive framework for understanding the potential mechanisms by which related labdane diterpenes, including this compound, may exert their anti-inflammatory effects.

Introduction

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating inflammatory responses, cell survival, and proliferation. Dysregulation of the NF-κB signaling pathway is implicated in a variety of inflammatory diseases and cancers. Consequently, the identification of novel inhibitors of this pathway is a significant focus of drug discovery and development.

This compound, a labdane diterpene isolated from the rhizomes of Hedychium coronarium, has been identified as a potential anti-inflammatory agent. Its structural analog, Coronarin D, has been more extensively studied and demonstrated to be a potent inhibitor of the NF-κB pathway. This guide provides a detailed overview of the molecular mechanisms underlying the inhibition of the NF-κB pathway by Coronarin D, supported by quantitative data and experimental protocols.

The NF-κB Signaling Pathway and Inhibition by Coronarin D

The canonical NF-κB signaling pathway is initiated by various stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes.

Coronarin D has been shown to inhibit this pathway at multiple key steps.[1][2][3] It suppresses the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα.[1][2][3] This leads to the retention of the NF-κB complex in the cytoplasm, inhibiting the nuclear translocation of the active p65 subunit.[1][2][3] Furthermore, Coronarin D has been observed to inhibit the phosphorylation of the p65 subunit itself.[1]

Quantitative Data on NF-κB Pathway Inhibition by Coronarin D

The inhibitory effects of Coronarin D on the NF-κB pathway have been quantified in various studies. The following tables summarize key findings.

Table 1: Inhibition of NF-κB Activation by Coronarin D

| Cell Line | Inducer | Coronarin D Concentration | Assay | Outcome | Reference |

| KBM-5 | TNF-α (0.1 nmol/L) | 50 µmol/L | EMSA | Complete inhibition of NF-κB activation | [1] |

| KBM-5 | H₂O₂ (500 µmol/L) | 50 µmol/L | EMSA | Blocked NF-κB activation | [2] |

| KBM-5 | IL-1β (100 ng/mL) | 50 µmol/L | EMSA | Blocked NF-κB activation | [2] |

| KBM-5 | PMA (25 ng/ml) | 50 µmol/L | EMSA | Blocked NF-κB activation | [2] |

| KBM-5 | Okadaic Acid (500 nmol/L) | 50 µmol/L | EMSA | Blocked NF-κB activation | [2] |

| KBM-5 | LPS (100 ng/ml) | 50 µmol/L | EMSA | Blocked NF-κB activation | [2] |

| KBM-5 | Cigarette Smoke Condensate (10 µg/mL) | 50 µmol/L | EMSA | Blocked NF-κB activation | [2] |

| A293 | TNF-α (0.1 nmol/L) | 50 µmol/L | SEAP Reporter Assay | Inhibition of NF-κB-dependent gene expression | [1][2] |

Table 2: Effect of Coronarin D on Key Proteins in the NF-κB Pathway

| Cell Line | Treatment | Coronarin D Concentration | Target Protein | Effect | Assay | Reference |

| KBM-5 | TNF-α (0.1 nmol/L) | 50 µmol/L | p-IκBα | Suppression of phosphorylation | Western Blot | [1] |

| KBM-5 | TNF-α (0.1 nmol/L) | 50 µmol/L | IκBα | Suppression of degradation | Western Blot | [1] |

| KBM-5 | TNF-α (1 nmol/L) | 50 µmol/L | IKK | Suppression of activation | Immune Complex Kinase Assay | [1] |

| KBM-5 | TNF-α (0.1 nmol/L) | 50 µmol/L | p-p65 (Ser536) | Substantial inhibition of phosphorylation | Western Blot | [1] |

| KBM-5 | TNF-α | 50 µmol/L | p65 | Blocked nuclear translocation | Immunocytochemistry | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to investigate the effects of Coronarin D on the NF-κB pathway.

Cell Culture and Treatment

-

Cell Lines: Human myeloid leukemia (KBM-5) and human embryonic kidney (A293) cells are commonly used.[1][2]

-

Culture Conditions: Cells are typically cultured in RPMI 1640 or DMEM supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are pre-incubated with Coronarin D (e.g., 50 µmol/L) for a specified period (e.g., 8 hours) before stimulation with an NF-κB activator like TNF-α or LPS for the indicated times.[1][2]

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This assay is used to detect the activation of NF-κB by its ability to bind to a specific DNA probe.

-

Protocol:

-

Prepare nuclear extracts from treated and untreated cells.

-

Synthesize and label a double-stranded oligonucleotide containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Incubate nuclear extracts (5-10 µg) with the radiolabeled probe in a binding buffer for 30 minutes at 37°C.

-

Resolve the protein-DNA complexes on a 4% native polyacrylamide gel.

-

Dry the gel and visualize the bands by autoradiography.

-

Western Blot Analysis for Pathway Proteins

Western blotting is employed to detect the levels and phosphorylation status of key proteins in the NF-κB pathway.

-

Protocol:

-

Prepare cytoplasmic or whole-cell lysates from treated cells.

-

Determine protein concentration using a standard assay (e.g., Bradford assay).

-

Separate proteins (30-50 µg) by SDS-PAGE (e.g., 10% gel) and transfer them to a nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies specific for IκBα, phospho-IκBα, p65, phospho-p65, IKKα, IKKβ, or β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.

-

IKK Kinase Assay

This assay directly measures the enzymatic activity of the IKK complex.

-

Protocol:

-

Prepare whole-cell extracts and immunoprecipitate the IKK complex using an anti-IKKα antibody.

-

Wash the immunoprecipitates with lysis buffer and then with a kinase assay buffer.

-

Resuspend the beads in kinase assay buffer containing [γ-³²P]ATP and a substrate such as GST-IκBα.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding SDS sample buffer and boil.

-

Separate the proteins by SDS-PAGE and visualize the phosphorylated GST-IκBα by autoradiography.

-

NF-κB SEAP Reporter Assay

This assay quantifies NF-κB transcriptional activity using a reporter gene.

-

Protocol:

-

Transiently transfect A293 cells with a plasmid containing the secreted alkaline phosphatase (SEAP) gene under the control of an NF-κB-responsive promoter.

-

After 24 hours, treat the cells with Coronarin D for 8 hours, followed by stimulation with TNF-α for another 24 hours.

-

Collect the culture medium and measure SEAP activity using a colorimetric or chemiluminescent substrate.

-

Immunocytochemistry for p65 Nuclear Translocation

This technique visualizes the subcellular localization of the p65 subunit.

-

Protocol:

-

Grow cells on coverslips and treat as required.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.

-

Block non-specific binding with 5% normal goat serum for 1 hour.

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the localization of p65 using a fluorescence microscope.

-

Conclusion

The available scientific evidence strongly supports the role of Coronarin D, a close analog of this compound, as a potent inhibitor of the NF-κB signaling pathway. It exerts its effects through a multi-target mechanism, including the suppression of IKK activation, inhibition of IκBα phosphorylation and degradation, and prevention of p65 nuclear translocation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound and related compounds as anti-inflammatory agents. Further research is warranted to specifically delineate the quantitative effects and precise molecular interactions of this compound within the NF-κB pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of mTORC1 and S6K1 by Coronarin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and experimental data surrounding the inhibitory effects of Coronarin A on the mechanistic target of rapamycin complex 1 (mTORC1) and ribosomal protein S6 kinase 1 (S6K1). The information presented herein is primarily derived from a key study published in Acta Pharmacologica Sinica, which elucidated the role of this compound in modulating hepatic glucose metabolism through this pathway.[1]

Executive Summary

This compound, a natural compound isolated from the rhizomes of Hedychium gardnerianum, has been identified as an inhibitor of the mTORC1/S6K1 signaling pathway.[1] Its mechanism of action involves the downregulation of mTOR and S6K1 phosphorylation, which leads to a decrease in the inhibitory serine phosphorylation of Insulin Receptor Substrate 1 (IRS1). This action enhances IRS1 tyrosine phosphorylation, subsequently activating downstream pro-glycogen synthesis and anti-gluconeogenesis pathways, such as PI3K/Akt/GSK3β and ERK/Wnt/β-catenin.[1] This guide details the quantitative effects of this compound in both in vitro and in vivo models and provides the experimental protocols utilized to determine these effects.

Quantitative Data on the Inhibition of mTORC1/S6K1 Signaling

The inhibitory effects of this compound on the mTORC1/S6K1 pathway have been quantified in both primary rat hepatocytes and in the livers of diabetic ob/ob mice. The data is summarized below.

In Vitro Effects of this compound in Rat Primary Hepatocytes

This compound demonstrated a dose-dependent inhibition of the mTORC1/S6K1 signaling pathway in primary rat hepatocytes. The key findings are presented in the following tables.

Table 1: Effect of this compound on Phosphorylation of mTORC1/S6K1 Pathway Components in Rat Primary Hepatocytes [1]

| Target Protein | This compound Concentration | Change in Phosphorylation Level |

| p-mTOR | 10 µM | Dose-dependent decrease |

| 30 µM | Significant dose-dependent decrease | |

| p-S6K1 | 10 µM | Dose-dependent decrease |

| 30 µM | Significant dose-dependent decrease | |

| p-S6 | 10 µM | Dose-dependent decrease |

| 30 µM | Significant dose-dependent decrease |

Table 2: Effect of this compound on IRS1 Phosphorylation in Rat Primary Hepatocytes [1]

| Target Protein | This compound Concentration | Change in Phosphorylation Level |

| p-IRS1 (Ser1101) | 10 µM | Dose-dependent decrease |

| 30 µM | Significant dose-dependent decrease | |

| p-IRS1 (Tyr1222) | 10 µM | Dose-dependent increase |

| 30 µM | Significant dose-dependent increase |

In Vivo Effects of this compound in ob/ob Mice

Chronic oral administration of this compound to ob/ob mice, a model for type 2 diabetes, resulted in significant inhibition of the mTORC1/S6K1 pathway in the liver.

Table 3: Effect of Chronic this compound Administration on Hepatic mTORC1/S6K1 Pathway in ob/ob Mice [1]

| Treatment | Target Protein | Percent Decrease in Phosphorylation |

| This compound (100 mg/kg, p.o.) | p-mTOR | 65.3% |

| p-S6K1 | Significant inhibition | |

| p-S6 | Significant inhibition | |

| p-IRS1 (Ser1101) | 49.0% |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research.

Primary Rat Hepatocyte Isolation and Culture

-

Isolation: Hepatocytes were isolated from male Sprague-Dawley rats (180-220 g) by a two-step collagenase perfusion method.

-

Plating: Isolated hepatocytes were suspended in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells were seeded onto collagen-coated plates.

-

Culture: After 4 hours of incubation at 37°C in a 5% CO2 atmosphere, the medium was replaced with fresh medium, and the cells were cultured overnight before treatment.

-

Treatment: Hepatocytes were serum-starved for 4 hours before being treated with various concentrations of this compound (e.g., 10 μM, 30 μM) for the indicated times.[1]

Animal Studies in ob/ob Mice

-

Animal Model: Male ob/ob mice and their wild-type littermates were used as a model for type 2 diabetes.

-

Acclimatization: Mice were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.

-

Drug Administration: this compound was administered daily via oral gavage (p.o.) at a dose of 100 mg/kg for 22 consecutive days. The control group received the vehicle.[1]

-